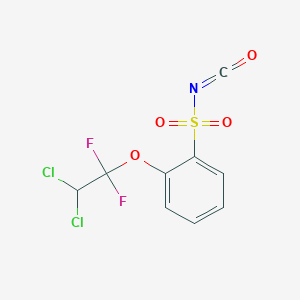
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is a complex organic compound that features a benzene ring substituted with a sulfonyl isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate typically involves multiple steps. One common approach is to start with the benzene ring and introduce the sulfonyl isocyanate group through a sulfonation reaction followed by isocyanation. The 2,2-dichloro-1,1-difluoroethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl isocyanate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate involves its interaction with molecular targets through its functional groups. The sulfonyl isocyanate group can react with nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates. These reactions can affect various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
Benzene, (1,2-dichloroethyl): Contains a 1,2-dichloroethyl group on the benzene ring.
Benzenesulfonyl isocyanate: Lacks the 2,2-dichloro-1,1-difluoroethoxy group but contains the sulfonyl isocyanate group.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of both the 2,2-dichloro-1,1-difluoroethoxy group and the sulfonyl isocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90681-80-4 |
|---|---|
Fórmula molecular |
C9H5Cl2F2NO4S |
Peso molecular |
332.11 g/mol |
Nombre IUPAC |
2-(2,2-dichloro-1,1-difluoroethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5Cl2F2NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H |
Clave InChI |
ZGLRZSBVMPZLMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(C(Cl)Cl)(F)F)S(=O)(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)


![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
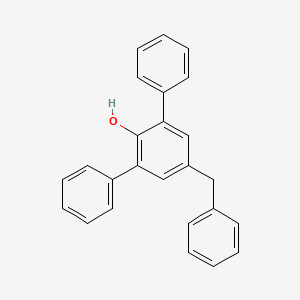
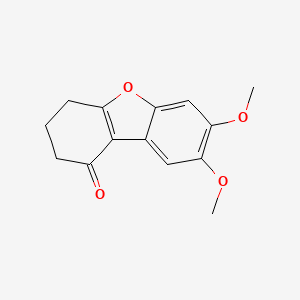
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)

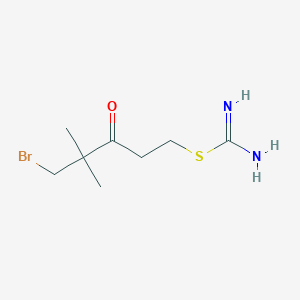
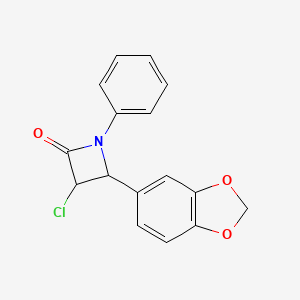
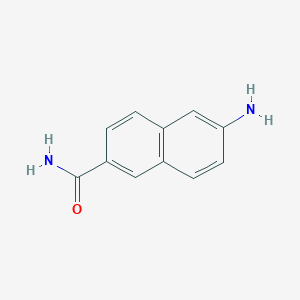
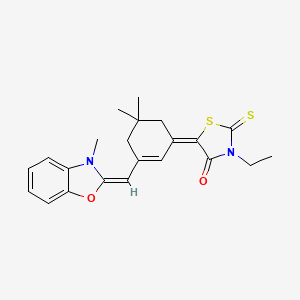
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
